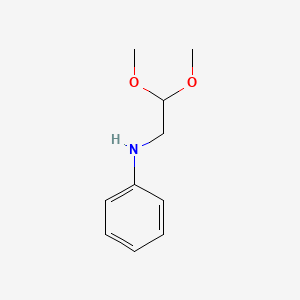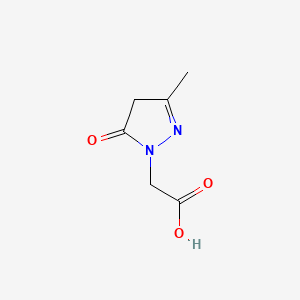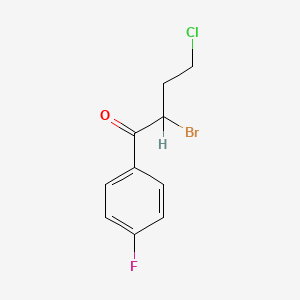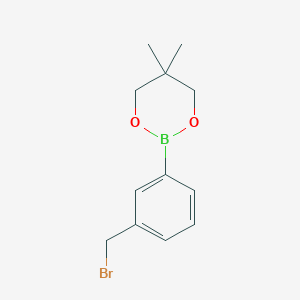
2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Descripción general
Descripción
- 2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a chemical compound with the molecular formula C<sub>11</sub>H<sub>14</sub>BO<sub>2</sub>Br .
- It contains a boron atom, a bromine atom, and a phenyl group.
- The compound is a derivative of boronic acid and belongs to the class of organoboron compounds.
Synthesis Analysis
- The synthesis of this compound involves the reaction of a suitable boronic acid derivative with a bromomethyl-substituted phenyl compound.
- Specific synthetic methods and conditions would need to be explored in relevant research papers.
Molecular Structure Analysis
- The compound’s molecular structure consists of a five-membered dioxaborinane ring with a phenyl group attached.
- The bromomethyl group is positioned ortho to the phenyl ring.
Chemical Reactions Analysis
- Bromination : The compound can undergo bromination reactions, where the bromine atom substitutes for a hydrogen atom on the phenyl ring.
- Boronic Acid Reactions : As a boronic acid derivative, it can participate in Suzuki coupling reactions and other transformations involving boron.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 57°C .
- Appearance : Light yellow solid.
- Odor : No specific information available.
- Solubility : Soluble in organic solvents.
- Density : Not specified.
Aplicaciones Científicas De Investigación
Chemical Properties and Synthesis
2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane and related compounds are notable for their properties and methods of synthesis. This compound, with the molecular weight of 254.92, is soluble in common organic solvents and supplied as a slightly yellow oil or colorless liquid. Its synthesis involves bromination and esterification processes under specific conditions, yielding high purity products (Chu, Dai, & Wang, 2010).
Structural Characteristics
The structural and conformational aspects of similar compounds, such as 2,2-Difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, have been studied using X-ray crystallography, revealing unique features like a nearly planar dioxaborinane ring, which is significant for understanding the stability and reactivity of these compounds (Emsley, Freeman, Bates, & Hursthouse, 1989).
Reactivity and Transformation
The reactivity of 2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane derivatives in chemical reactions has been explored. For example, the reaction of 2-isobutyl-5-methyl-4-phenyl-1,3,2-dioxaborinane with acetonitrile leads to the formation of various compounds, demonstrating its potential utility in synthetic chemistry (Kuznetsov, Alekseeya, & Gren, 1996).
Application in Organic Synthesis
These compounds have potential applications in organic synthesis. For instance, the Suzuki cross-coupling reaction of sterically hindered aryl boronates, including 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, with 3-iodo-4-methoxybenzoic acid methylester, has been optimized to yield biaryls, indicating the role of these compounds in facilitating complex organic reactions (Chaumeil, Signorella, & Drian, 2000).
Safety And Hazards
- The compound is considered hazardous due to skin corrosion/irritation and respiratory irritation.
- Safety precautions should be followed during handling and storage.
Direcciones Futuras
- Further research could explore its applications in organic synthesis, medicinal chemistry, or materials science.
- Investigate its reactivity in various reactions and potential derivatives.
Propiedades
IUPAC Name |
2-[3-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-5-3-4-10(6-11)7-14/h3-6H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHOSDXBNPFLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397213 | |
| Record name | 2-[3-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Bromomethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
CAS RN |
223799-25-5 | |
| Record name | 2-[3-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



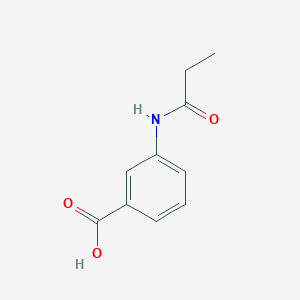
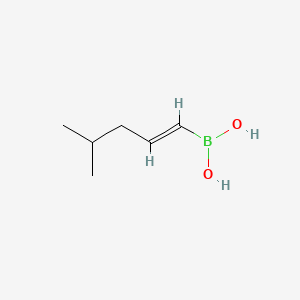
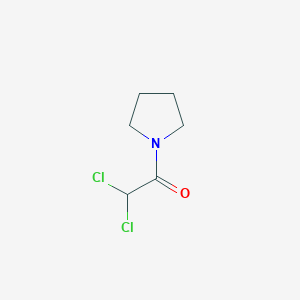
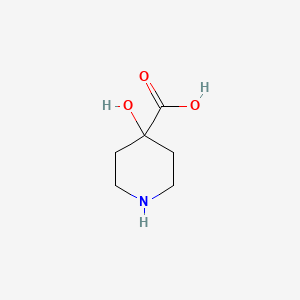
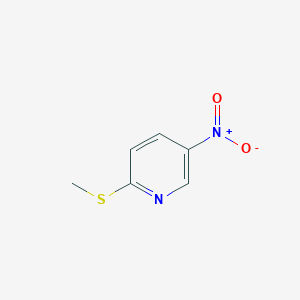
![1-[(2,5-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598418.png)
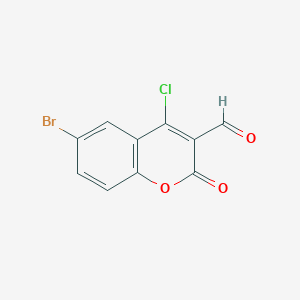
![2-{[(3-Methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B1598425.png)
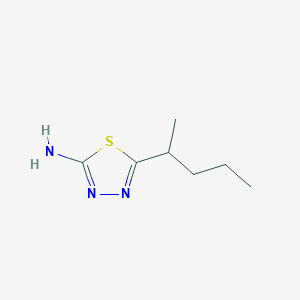
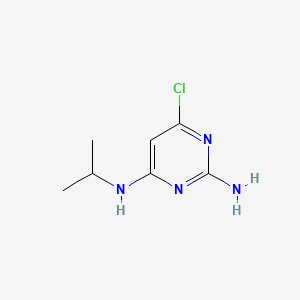
![4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1598431.png)
